molecular formula C7H11NO3 B13820037 Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 468096-98-2

Ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No.: B13820037
CAS No.: 468096-98-2
M. Wt: 157.17 g/mol
InChI Key: XYJMJKTWFKEHQB-AJFZSALYSA-N
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Description

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) is a synthetic compound that belongs to the class of bicyclic compounds. It is characterized by a unique structure that includes an oxabicyclo and azabicyclo framework. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxa-1-azabicyclo[3.1.0]hexane-2-carboxylic acid, ethyl ester, (2S,5S)-(9ci) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it valuable for various research and industrial applications .

Properties

CAS No.

468096-98-2

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

ethyl (2S,5S)-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C7H11NO3/c1-2-10-7(9)5-3-4-6-8(5)11-6/h5-6H,2-4H2,1H3/t5-,6-,8?/m0/s1

InChI Key

XYJMJKTWFKEHQB-AJFZSALYSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H]2N1O2

Canonical SMILES

CCOC(=O)C1CCC2N1O2

Origin of Product

United States

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